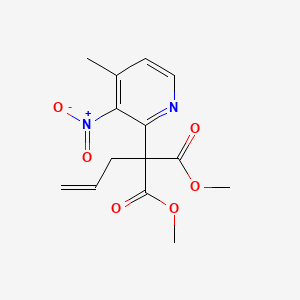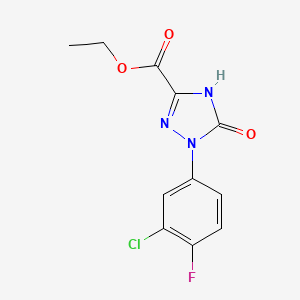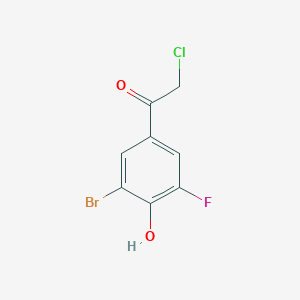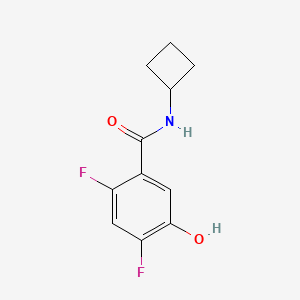
Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate is a heterocyclic compound that features both a thiophene and an isoxazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . Isoxazole derivatives, on the other hand, are significant in drug discovery due to their presence in many commercially available drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethylthiophene with ethyl isoxazole-3-carboxylate under specific conditions . The reaction is often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学的研究の応用
Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (OLEDs)
作用機序
The mechanism of action of Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Ethyl 5-(2-thienyl)isoxazole-3-carboxylate
- 2,5-Dimethylthiophene
- Isoxazole derivatives
Uniqueness
Ethyl 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylate is unique due to the presence of both a thiophene and an isoxazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
特性
分子式 |
C12H13NO3S |
|---|---|
分子量 |
251.30 g/mol |
IUPAC名 |
ethyl 5-(2,5-dimethylthiophen-3-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H13NO3S/c1-4-15-12(14)10-6-11(16-13-10)9-5-7(2)17-8(9)3/h5-6H,4H2,1-3H3 |
InChIキー |
WJKZMNMKMDMLOU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(SC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)

![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)



![3-[4-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13718943.png)
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13718951.png)



